4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 921925-73-7
VCID: VC4836510
InChI: InChI=1S/C20H18ClN3O3S2/c21-15-7-9-17(10-8-15)29(26,27)23-20-22-16(13-28-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23)
SMILES: C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H18ClN3O3S2
Molecular Weight: 447.95

4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

CAS No.: 921925-73-7

Cat. No.: VC4836510

Molecular Formula: C20H18ClN3O3S2

Molecular Weight: 447.95

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide - 921925-73-7

Specification

CAS No. 921925-73-7
Molecular Formula C20H18ClN3O3S2
Molecular Weight 447.95
IUPAC Name 4-chloro-N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C20H18ClN3O3S2/c21-15-7-9-17(10-8-15)29(26,27)23-20-22-16(13-28-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23)
Standard InChI Key GRINHVZDKQAZKH-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

The compound 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic molecule that combines several pharmacophores, including a sulfonamide group, a thiazole ring, and a quinoline moiety. This combination suggests potential biological activities, such as antimicrobial or anticancer properties, which are common among compounds with similar structural features.

Synthesis

The synthesis of 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide likely involves multiple steps, including the formation of the thiazole ring, the introduction of the quinoline moiety, and the sulfonamide linkage. A general approach might involve:

  • Thiazole Formation: This could be achieved through the reaction of a suitable aldehyde with a thioamide in the presence of a base.

  • Quinoline Introduction: The 3,4-dihydroquinolin-1(2H)-yl group could be attached via an alkylation or acylation reaction.

  • Sulfonamide Linkage: The final step would involve the coupling of the thiazole derivative with 4-chlorobenzenesulfonyl chloride.

Biological Activity

Compounds with similar structures often exhibit biological activities such as antimicrobial or anticancer effects. The presence of a sulfonamide group, known for its antibacterial properties, and a quinoline moiety, which has been associated with anticancer activity, suggests potential therapeutic applications.

Antimicrobial Activity

Compound FeaturePotential Activity
Sulfonamide GroupAntibacterial
Quinoline MoietyAnticancer
Thiazole RingAntimicrobial

Anticancer Activity

The quinoline part of the molecule may interact with biological targets relevant to cancer cell proliferation. Further studies would be needed to confirm this activity.

Research Findings

While specific research findings on 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide are not readily available, compounds with similar structures have shown promise in biological assays. For instance, quinoline derivatives have been explored for their anticancer properties, and sulfonamides are well-known for their antimicrobial effects .

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